molecular formula C21H22N4O B2444024 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide CAS No. 2380187-40-4

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide

Katalognummer B2444024
CAS-Nummer: 2380187-40-4
Molekulargewicht: 346.434
InChI-Schlüssel: RQJROOHMVMHSNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide, also known as CPI-1205, is a potent and selective inhibitor of the histone methyltransferase enzyme, EZH2. EZH2 is a key regulator of gene expression and is frequently overexpressed in various cancers, including prostate, breast, and lymphoma. Therefore, CPI-1205 has been investigated as a potential therapeutic agent for cancer treatment.

Wirkmechanismus

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide works by inhibiting the activity of EZH2, which is responsible for adding methyl groups to histone proteins, leading to the repression of gene expression. By inhibiting EZH2, this compound can restore the expression of tumor-suppressive genes that are silenced in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of EZH2 activity, the reduction of histone methylation, and the restoration of gene expression. In preclinical studies, this compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is its selectivity for EZH2, which reduces the risk of off-target effects. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further clinical development. However, one limitation of this compound is its poor solubility, which can make it challenging to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for the development of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide. One area of interest is the investigation of this compound in combination with other chemotherapy agents, as it has shown synergistic effects in preclinical studies. Additionally, the development of more potent and soluble EZH2 inhibitors could lead to improved efficacy and reduced toxicity. Finally, the identification of biomarkers that can predict the response to this compound could improve patient selection and treatment outcomes.

Synthesemethoden

The synthesis of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide involves several steps, including the formation of the azetidine ring, the introduction of the benzimidazole moiety, and the final coupling of the carboxamide group. The synthesis of this compound has been described in detail in a patent application by Constellation Pharmaceuticals, Inc.

Wissenschaftliche Forschungsanwendungen

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In a study published in Cancer Cell, this compound was shown to inhibit the growth of EZH2-dependent lymphoma cells both in vitro and in vivo. Furthermore, this compound was found to synergize with other chemotherapy agents, such as doxorubicin and vincristine, in reducing tumor growth.

Eigenschaften

IUPAC Name

3-(2-cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-14-5-4-6-16(11-14)22-21(26)24-12-17(13-24)25-19-8-3-2-7-18(19)23-20(25)15-9-10-15/h2-8,11,15,17H,9-10,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJROOHMVMHSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.